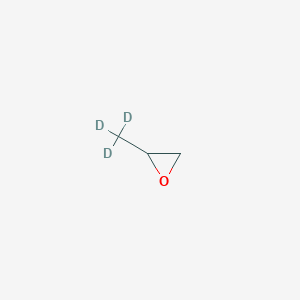

1,2-Propylene-3,3,3-D3 oxide

Vue d'ensemble

Description

1,2-Propylene-3,3,3-D3 oxide, also known as 2-(trideuteriomethyl)oxirane, is a chemical compound with the molecular formula C3H3D3O . It has a molecular weight of 61.1 .

Molecular Structure Analysis

The InChI key for this compound is GOOHAUXETOMSMM-FIBGUPNXSA-N . The canonical SMILES representation is CC1CO1 . For a detailed 3D structure, specialized chemical software or online resources can be used to visualize the molecule using the provided InChI key or SMILES notation.Applications De Recherche Scientifique

Synthesis and Polymerization

- The synthesis of deuterated polypropylenes, including propylene-d6 and propylene-1,1,2-d3, has been explored for infrared spectroscopic studies of isotactic polymers. These compounds were synthesized through the half-deuteration of propyne-d4 obtained by hydrolysis of magnesium carbide with deuterium oxide and the reaction of deuterovinyl magnesium bromide with dimethyl sulfate, leading to isotactic polymers upon polymerization with a Ziegler-Natta catalyst (Murahashi, Nozakura, & Yasufuku, 1964).

Catalysis and Oxidative Processes

- Studies have shown the selective oxidation of propylene to propylene oxide over silver-supported tungsten oxide nanostructures using molecular oxygen, demonstrating a promising route for efficient and sustainable propylene oxide production (Ghosh et al., 2014). Similarly, propane dehydrogenation (PDH) technologies have been extensively reviewed, highlighting the importance of catalyst design in minimizing reaction barriers and controlling selectivity towards propylene, which is a key precursor for propylene oxide production (Chen et al., 2021).

Mechanistic Insights and Theoretical Studies

- Theoretical studies have provided insights into the mechanisms of propylene epoxidation on gold-based catalysts, highlighting the role of surface hydroperoxo species (OOH) for high selectivity of propylene epoxidation, challenging previous assumptions about the process and enabling the design of more effective catalysts (Moskaleva, 2016).

Environmental and Safety Applications

- Propylene oxide's role as an additive in fuel compositions has been explored to improve combustion efficiency and reduce the formation of harmful byproducts in combustion processes. This includes studies on the chemical speciation of fuel-rich premixed flames and the effects of propylene oxide additions on the species pool, offering potential environmental benefits (Dmitriev et al., 2022).

Safety and Hazards

1,2-Propylene-3,3,3-D3 oxide is likely to have similar safety and hazard characteristics to propylene oxide. Propylene oxide is extremely flammable and harmful if swallowed. It causes serious eye irritation and may cause respiratory irritation. It may cause genetic defects and cancer. It is toxic in contact with skin or if inhaled .

Propriétés

IUPAC Name |

2-(trideuteriomethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHAUXETOMSMM-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315730 | |

| Record name | Oxirane, methyl-d3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2245-32-1 | |

| Record name | Oxirane, methyl-d3- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, methyl-d3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

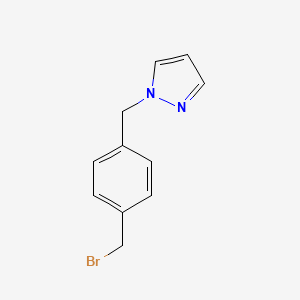

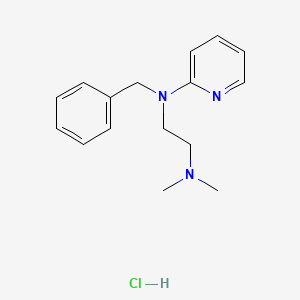

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4'-Bipyridine]-3-carboxylic acid hydrochloride](/img/structure/B3421669.png)

![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B3421693.png)

![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3421737.png)